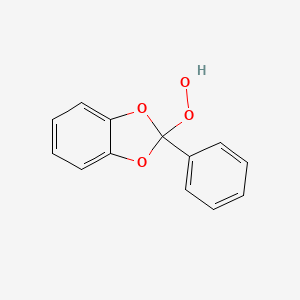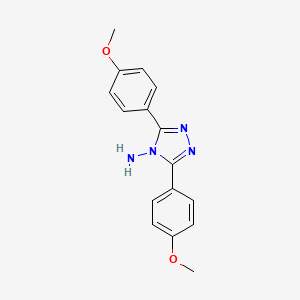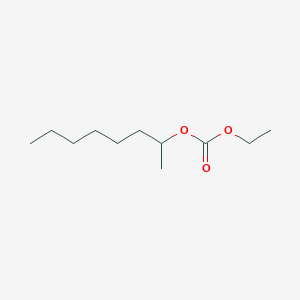
3'-Fluoro-4'-methyl-4-octyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and an octyl chain attached to a tetrahydro-biphenyl core. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, such as bromine or chlorine.
Free Radical Bromination: This reaction occurs at the benzylic position, where a hydrogen atom is replaced by a bromine atom through a free radical mechanism.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and chlorine (Cl2), with catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Free Radical Bromination: N-Bromosuccinimide (NBS) is a common reagent used in the presence of light or a radical initiator.
Major Products
Electrophilic Aromatic Substitution: The major products are halogenated biphenyl derivatives.
Free Radical Bromination: The major product is the brominated biphenyl derivative.
Applications De Recherche Scientifique
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may interact with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Octylbiphenyl: A biphenyl derivative with an octyl chain but lacking the fluorine and methyl groups.
4-Methylbiphenyl: A biphenyl derivative with a methyl group but lacking the fluorine and octyl chain.
4-Fluorobiphenyl: A biphenyl derivative with a fluorine atom but lacking the methyl and octyl groups.
Uniqueness
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the combination of its fluorine, methyl, and octyl substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
90956-60-8 |
|---|---|
Formule moléculaire |
C21H31F |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-fluoro-1-methyl-4-(4-octylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C21H31F/c1-3-4-5-6-7-8-9-18-11-14-19(15-12-18)20-13-10-17(2)21(22)16-20/h10,13-14,16,18H,3-9,11-12,15H2,1-2H3 |
Clé InChI |
GUVBSKRNJHZHRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCC(=CC1)C2=CC(=C(C=C2)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
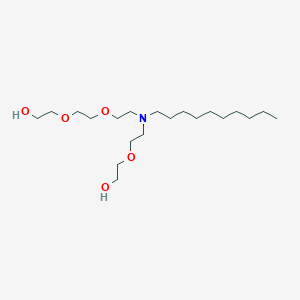
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)

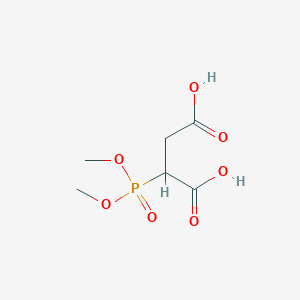



![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)

